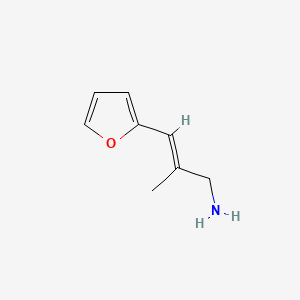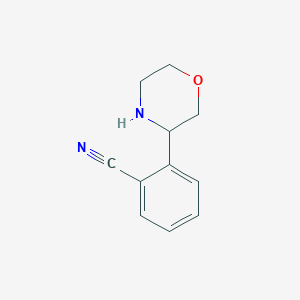
2-(Morpholin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-3-yl)benzonitrile is an organic compound that features a morpholine ring attached to a benzonitrile moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and benzonitrile, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)benzonitrile typically involves the reaction of 3-morpholinylamine with benzonitrile under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the amine group of 3-morpholinylamine and the nitrile group of benzonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the benzonitrile moiety.
Substitution: Substituted benzonitrile derivatives with various functional groups.
Scientific Research Applications
2-(Morpholin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)benzonitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzonitrile moiety can participate in binding interactions with proteins, influencing their function. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar morpholine ring but without the benzonitrile moiety.
Benzonitrile: Contains the benzonitrile group but lacks the morpholine ring.
3-(Morpholin-2-yl)benzonitrile: A closely related compound with a slight structural variation.
Uniqueness
2-(Morpholin-3-yl)benzonitrile is unique due to the combination of the morpholine ring and benzonitrile moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-morpholin-3-ylbenzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-9-3-1-2-4-10(9)11-8-14-6-5-13-11/h1-4,11,13H,5-6,8H2 |
InChI Key |
QDPRCTUWZOTLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


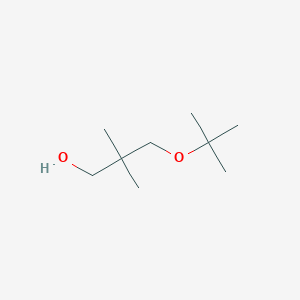
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol](/img/structure/B15322203.png)
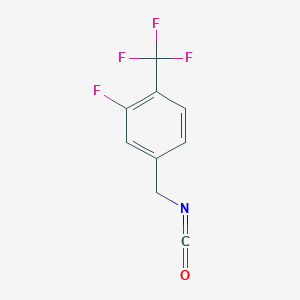

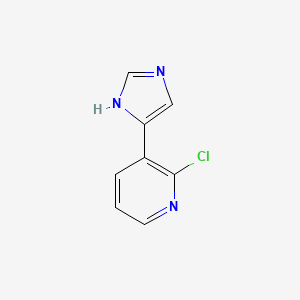
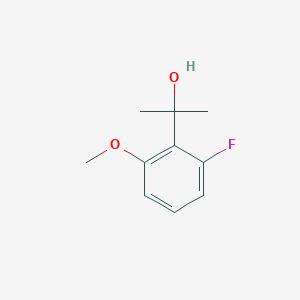
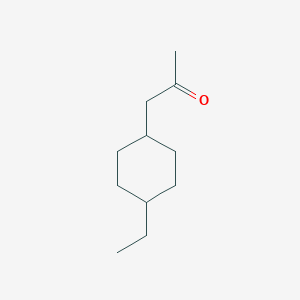
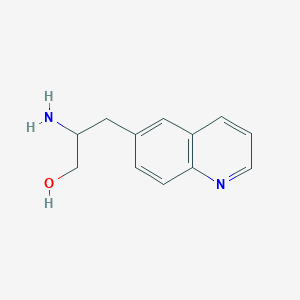
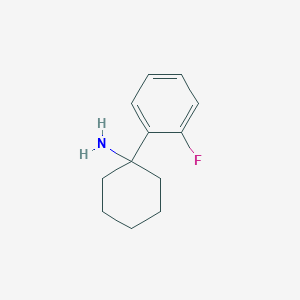
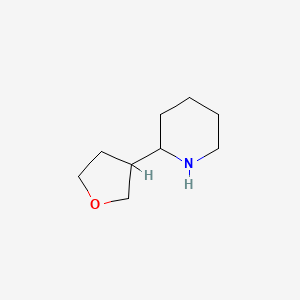
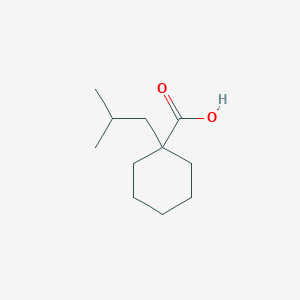

![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
